N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Overview
Description
N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a bromothiophene, benzofuran, and diethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene-2-carboxaldehyde . This intermediate is then subjected to a series of reactions, including condensation with benzofuran and subsequent acylation with 3,4-diethoxyphenylacetic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chlorothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
- N-[2-(5-fluorothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
Uniqueness
N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO5S/c1-3-30-18-10-9-15(13-19(18)31-4-2)14-22(28)27-23-16-7-5-6-8-17(16)32-25(23)24(29)20-11-12-21(26)33-20/h5-13H,3-4,14H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQYGYFTHYLWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(S4)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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